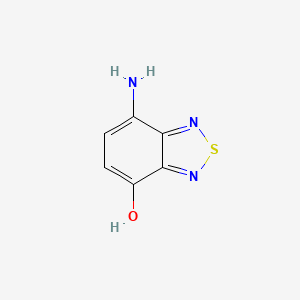

7-Amino-2,1,3-benzothiadiazol-4(1h)-one

Description

Significance of the 2,1,3-Benzothiadiazole (B189464) Scaffold in Chemical Research

The 2,1,3-benzothiadiazole (BTD) scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This core structure is recognized as a privileged building block in the development of advanced functional materials. nih.govmdpi.com Due to its strong electron-withdrawing nature, the BTD unit is frequently incorporated into donor-acceptor (D-A) molecular architectures. wikipedia.orgresearchgate.net This has led to its extensive use in materials for optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govmdpi.comresearchgate.netnih.gov

Derivatives of BTD are valued for their photoluminescent properties, often exhibiting strong fluorescence. researchgate.net The versatility of the BTD core allows for the synthesis of a wide range of derivatives with tailored properties, achieved through functionalization at various positions of the benzene ring. wikipedia.orgnih.gov For instance, 4,7-disubstituted BTD derivatives are common precursors for photovoltaic materials. nih.gov Beyond materials science, the benzothiazole (B30560) scaffold is also present in compounds with a wide spectrum of pharmacological activities, highlighting its importance in medicinal chemistry. nih.gov Furthermore, recent research has explored BTD-based covalent organic frameworks for applications in photocatalytic hydrogen generation. rsc.org

Overview of Electron-Acceptor Heterocycles in Functional Materials

Electron-acceptor heterocycles are fundamental components in the design of functional organic materials. These ring systems, which contain heteroatoms like nitrogen and sulfur, possess an electron-deficient nature. When covalently linked to an electron-donating unit, they form a donor-acceptor (D-A) system. This arrangement facilitates intramolecular charge transfer, a key process that governs the electronic and optical properties of the material.

In the field of organic electronics, the D-A motif has revolutionized the design of semiconducting polymers. acs.org Incorporating sp²-hybridized nitrogen-containing heterocycles, such as benzothiadiazole, can lower the material's frontier molecular orbital energy levels, which is beneficial for electron injection and transport. acs.org These materials are crucial for the development of high-efficiency phosphorescent OLEDs, where they can function as host or electron-transport materials. rsc.org The interaction between electron donor catalysts and electron acceptor substrates can also form photoactive electron donor-acceptor (EDA) complexes. nih.gov Upon irradiation, these complexes can undergo single electron transfer, generating reactive species for chemical transformations. nih.gov

Unique Structural Features and Research Relevance of 7-Amino-2,1,3-benzothiadiazol-4(1H)-one

The compound of interest is often referred to in the literature as 4-Amino-2,1,3-benzothiadiazole (CAS Number: 767-64-6). sigmaaldrich.comnist.gov The name this compound describes a specific and important tautomeric form of this molecule. This nomenclature indicates a ketone group at position 4 and a protonated nitrogen in the thiadiazole ring, existing in equilibrium with the more commonly depicted amine-imine form.

This compound serves as a functionalized BTD derivative, combining the electron-accepting properties of the benzothiadiazole core with the electron-donating amino group. This intrinsic donor-acceptor character makes it a subject of research interest. It is a gold-green to yellow-brown solid powder. sigmaaldrich.com

Key research findings highlight its utility as a versatile building block:

It can undergo palladium-catalyzed C-N coupling reactions to form novel fluorescent dyes. sigmaaldrich.com

It has been used to form metal complexes, for example, with zinc chloride (ZnCl₂), where it coordinates to the metal center exclusively through the amino group, a novel coordination mode for this ligand. researchgate.netresearchgate.net

It can form charge-transfer complexes with other BTD derivatives, such as 4-nitro-2,1,3-benzothiadiazole (B1293627), creating stacked structures with potential applications in the crystal engineering of organic solids. researchgate.netresearchgate.net

The structural properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₅N₃S |

| Molecular Weight | 151.19 g/mol |

| CAS Number | 767-64-6 |

| Appearance | Gold green to yellow brown powder |

| Melting Point | 67-69 °C |

| IUPAC Name | 2,1,3-benzothiadiazol-4-amine |

Data sourced from Sigma-Aldrich and NIST Chemistry WebBook. sigmaaldrich.comnist.gov

Historical Context of Benzothiadiazole Derivative Research

The history of benzothiadiazole chemistry dates back to the late 19th century. wikipedia.org The parent compound, 2,1,3-benzothiadiazole, was known during this period and can be readily synthesized from o-phenylenediamine (B120857). wikipedia.org An isomer, 1,2,3-benzothiadiazole (B1199882), was first prepared in 1887 through the diazotization of 2-aminothiophenol. wikipedia.org These early syntheses laid the groundwork for the exploration of this class of heterocycles. The crystal structure of 2,1,3-benzothiadiazole, which was commonly called "piazthiole" at the time, was determined in 1951. wikipedia.org For decades, research focused on the fundamental synthesis and reactivity of these compounds. However, in recent years, interest has surged due to their applicability in materials science, leading to the development of a vast library of derivatives for use in high-performance organic electronic and photonic devices. nih.govresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1753-27-1 |

|---|---|

Molecular Formula |

C6H5N3OS |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

7-amino-2,1,3-benzothiadiazol-4-ol |

InChI |

InChI=1S/C6H5N3OS/c7-3-1-2-4(10)6-5(3)8-11-9-6/h1-2,10H,7H2 |

InChI Key |

XQYKSXXFMBXUMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Amino 2,1,3 Benzothiadiazol 4 1h One and Its Derivatives

De Novo Synthesis Approaches to the 2,1,3-Benzothiadiazole (B189464) Ring System

The fundamental approach to synthesizing the 2,1,3-benzothiadiazole (BTD) core involves the construction of the thiadiazole ring onto a benzene (B151609) precursor. The choice of starting materials is critical for introducing the desired substituents at specific positions.

The most established method for forming the 2,1,3-benzothiadiazole ring is the cyclocondensation of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent. nih.gov Thionyl chloride (SOCl₂) is commonly used for this transformation, providing the BTD core in high yields. nih.gov

Another powerful, albeit less common, method is the Cadogan reaction, which involves the reductive cyclization of a 2,6-disubstituted nitroarene. researchgate.netrsc.org This reaction typically uses a phosphite (B83602) reagent to deoxygenate the nitro group, which then reacts intramolecularly to form the heterocyclic ring. This method can offer excellent regioselectivity, which is often a challenge in other synthetic routes. researchgate.netrsc.org

A more novel approach involves the ring transformation of other sulfur-containing heterocycles. For instance, the diazotization of certain aminobenzothiazoles can lead to the formation of a 1,2,3-benzothiadiazole (B1199882) ring system, demonstrating the possibility of interconverting between related heterocyclic cores. rsc.orgrsc.org While this specific example leads to the 1,2,3-isomer, the principle of ring transformation highlights a potential area for synthetic exploration.

The synthesis of specifically substituted BTDs, such as 7-Amino-2,1,3-benzothiadiazol-4(1H)-one, necessitates careful design of the starting materials. To achieve the target substitution pattern, the synthesis typically begins with a benzene derivative already containing the necessary functional groups or their precursors.

For example, to synthesize the BTD core, one would start with a substituted ortho-phenylenediamine. nih.gov Introducing functionalities like nitro or protected amino groups onto the diamine precursor allows for their incorporation into the final BTD structure. nih.gov The reactivity of the precursor is paramount; electron-donating or -withdrawing groups on the aromatic ring can significantly influence the efficiency and outcome of the cyclization reaction.

The table below summarizes key precursor strategies for the de novo synthesis of the BTD ring.

| Precursor Type | Cyclization Reagent(s) | Key Reaction Type | Resulting Structure |

| ortho-Phenylenediamine | Thionyl Chloride (SOCl₂) | Cyclocondensation | 2,1,3-Benzothiadiazole |

| 2-Substituted Nitroarene | Triethyl phosphite (P(OEt)₃) | Reductive Cyclization (Cadogan) | Substituted 2,1,3-Benzothiadiazole |

| 7-Aminobenzothiazole | Nitrous Acid (HNO₂) | Diazotization / Ring Transformation | 7-Amino-1,2,3-benzothiadiazole |

This interactive table summarizes common de novo synthesis strategies.

Functional Group Interconversion Strategies at the 7-Amino and 4-Oxo Positions

Once the 2,1,3-benzothiadiazole core is formed, the introduction or modification of functional groups at specific positions is a common and versatile strategy.

A primary method for introducing the C7-amino group onto a pre-formed BTD ring is through the reduction of a corresponding nitro group. The BTD core can undergo electrophilic aromatic substitution, such as nitration, which typically yields a mixture of 4- and 7-nitro isomers. nih.govnih.gov After separation, the 7-nitro-2,1,3-benzothiadiazole intermediate can be reduced to 7-amino-2,1,3-benzothiadiazole.

Standard reduction conditions are effective for this transformation, including:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Metal-Acid Systems: A common choice is tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). acs.org

This two-step sequence of nitration followed by reduction is a cornerstone of BTD chemistry for installing amino functionalities. acs.org

The introduction of the C4-oxo group, which gives the compound its "-one" suffix, is intrinsically linked to the synthesis of a 4-hydroxy-2,1,3-benzothiadiazole and the subsequent keto-enol tautomerism. The name this compound implies that the keto tautomer is significant, if not predominant.

A plausible synthetic route to the 4-hydroxy functionality involves the diazotization of a 4-amino-2,1,3-benzothiadiazole precursor, followed by hydrolysis in a Sandmeyer-type reaction. This would yield 4-hydroxy-2,1,3-benzothiadiazole.

This hydroxy compound (the enol form) exists in equilibrium with its keto tautomer, 2,1,3-benzothiadiazol-4(1H)-one. The position of this equilibrium is governed by several factors.

Aromaticity: The enol form retains the full aromaticity of the benzene ring.

Hydrogen Bonding: The keto form can be stabilized by intramolecular hydrogen bonding, especially with an adjacent amino group, such as the C7-amino group in the target molecule.

Conjugation: Both forms possess extended conjugation, but the specific arrangement influences relative stability. nih.gov

The study of this tautomerism in related heterocyclic systems confirms that both forms can coexist and that their ratio is sensitive to the molecular environment and substitution pattern. Spectroscopic methods such as NMR and FTIR are essential for characterizing the tautomeric state of the final compound.

Regioselective Functionalization of the Benzothiadiazole Core

Achieving precise control over the position of substitution on the BTD ring is a significant synthetic challenge. While classical electrophilic aromatic substitution often leads to mixtures of C4 and C7 products, modern methods have enabled highly regioselective functionalization. nih.govnih.gov

A breakthrough in this area is the use of Iridium-catalyzed C-H borylation. nih.gov This methodology allows for the direct and selective installation of a boryl group (e.g., Bpin) at the C5 position, or diborylation at the C4 and C6 positions, of the BTD ring. nih.gov These borylated intermediates are exceptionally versatile building blocks that can be converted into a wide array of functional groups through subsequent cross-coupling reactions (e.g., Suzuki coupling). nih.gov

Other regioselective strategies include:

Directed ortho-Metalation: Using a directing metalation group (DMG) at a specific position can guide a strong base to deprotonate the adjacent ortho position, which can then be trapped with an electrophile. nih.gov

Halogenation: Bromination of BTD is a common method to produce 4,7-dibromo-2,1,3-benzothiadiazole, a key intermediate for building more complex molecules via metal-catalyzed cross-coupling reactions.

The table below highlights modern regioselective functionalization techniques.

| Reaction Type | Reagent(s) / Catalyst | Position(s) Functionalized | Subsequent Transformations |

| C-H Borylation | [Ir(cod)OMe]₂, dtbpy | C5 or C4/C6 | Suzuki, Sonogashira, etc. |

| Directed ortho-Metalation | Directing Group + Organolithium Base | ortho to Directing Group | Quenching with electrophiles |

| Halogenation | N-Bromosuccinimide (NBS) or Br₂ | C4/C7 | Cross-coupling reactions |

| Aryne Formation | Iodonium Salt + Base | C4/C5 | Nucleophilic addition |

This interactive table presents key methods for the regioselective functionalization of the BTD core.

Catalytic C–H Borylation and Other Direct C–H Functionalization Methods

Direct C–H functionalization has emerged as a powerful and efficient tool for derivatizing the 2,1,3-benzothiadiazole (BTD) ring, bypassing the need for traditional multi-step syntheses that often start from substituted precursors. nih.govbris.ac.ukacs.org Among these methods, Iridium-catalyzed C–H borylation is a particularly noteworthy strategy for creating versatile BTD building blocks. researcher.life

Researchers have demonstrated that the use of an Iridium catalyst with B₂(pin)₂ can achieve regioselective borylation of the BTD core. acs.orgresearcher.life This method provides access to 5-boryl and 4,6-diboryl BTD intermediates, which can then be subjected to a wide range of subsequent transformations to install various functional groups at the C4, C5, C6, and C7 positions. nih.govbris.ac.ukacs.org The regioselectivity of the borylation is influenced by reaction conditions. While the C4–H is the most acidic proton on the BTD ring, the high selectivity for the C5–H position is thought to be influenced by the inhibitory electronic effect of the N3 lone pair. diva-portal.org

Under optimized "Conditions A", using [Ir(OMe)COD]₂ as a precatalyst, the reaction yields primarily the 5-borylated product (3a) along with minor amounts of other borylated congeners. acs.org More forcing conditions, labeled "Conditions B", which involve higher catalyst and reagent loadings at an elevated temperature, lead preferentially to the 4,6-diborylated derivative (3c). acs.org This direct route to unsymmetrically substituted BTDs is significant, as these compounds have been poorly explored in the literature. acs.org

The resulting C–B bond in these borylated intermediates is highly versatile and can be used in subsequent reactions, such as Suzuki-Miyaura cross-coupling to form biaryls or oxidation with reagents like OXONE® to install a hydroxyl group, a direct precursor to the keto-form of the target molecule. nih.govdiva-portal.org

Table 1: Regioselective Iridium-Catalyzed C–H Borylation of 2,1,3-Benzothiadiazole This table summarizes the product distribution from the Ir-catalyzed C–H borylation of BTD under different reaction conditions as reported in the literature. acs.org

| Condition Set | Catalyst System | Key Parameters | Major Product | Product Distribution |

|---|---|---|---|---|

| Conditions A | [Ir(OMe)COD]₂ / Ligand | Lower Temp. / Lower Loading | 5-Boryl BTD (3a) | 64% (3a), 6% (3b), 8% (3c), 8% (3d) |

| Conditions B | [Ir(OMe)COD]₂ / Ligand | Higher Temp. / Higher Loading | 4,6-Diboryl BTD (3c) | Exclusively diborylated products with a strong preference for 3c |

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution represents a more traditional pathway for functionalizing the BTD ring. However, due to the electron-poor nature of the BTD heterocycle, these reactions often demand harsh conditions. nih.govdiva-portal.org A common outcome is the formation of a mixture of C4- and C7-substituted products, which can complicate purification and lower the yield of the desired isomer. diva-portal.org

Standard electrophilic reactions that have been successfully applied to the BTD core include:

Nitration: The introduction of a nitro group, typically at the 4-position, is a key step in synthesizing amino-BTD derivatives. This is often achieved using a sulfonitric mixture. mdpi.com The resulting 4-nitro-2,1,3-benzothiadiazole (B1293627) is a crucial precursor that can be reduced to form 4-amino-2,1,3-benzothiadiazole. mdpi.com

Bromination: Bromination is frequently used to produce halo-derivatives for subsequent cross-coupling reactions. wikipedia.org For instance, bromination can yield 4,7-dibromo-2,1,3-benzothiadiazole, a versatile building block for constructing larger molecules and conductive polymers via Suzuki-Miyaura reactions. wikipedia.org A fixed-point bromination method has also been developed using palladium acetate (B1210297) as a catalyst and N-bromosuccinimide (NBS) as the bromine source in acetic acid, offering a selective route to brominated BTDs. google.com

The selectivity of these substitutions can be directed by existing groups on the ring. For example, the synthesis of a 4-phenyl BTD derivative was achieved by first brominating the C4-position, followed by a Suzuki–Miyaura cross-coupling reaction. diva-portal.org

Stoichiometric Metalation Approaches

Stoichiometric metalation offers another route to functionalize the BTD core, often targeting specific positions through the use of a directing group. nih.govdiva-portal.org This strategy typically involves the deprotonation of a C-H bond using a strong organometallic base to form an arylmetal intermediate, which is then quenched with an electrophile.

Research into this area has focused on installing substituents at the C5-position, which is less accessible through electrophilic substitution. This involves placing a direct metalation group (DMG) at the C4-position to guide the metalation to the ortho C5-position. Sulfonyl derivatives have been explored as potential DMGs due to their ability to coordinate with organometallic species and stabilize the resulting ortho-anion.

Experiments have screened various strong lithium bases, such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), in an attempt to effect this transformation. However, these approaches have met with limited success, with many tested conditions failing to produce the desired ortho-substituted product in significant amounts, often resulting in decomposition or only trace amounts of the target compound. These findings highlight the challenges associated with selectively functionalizing the C5 and C6 positions of the BTD ring via stoichiometric metalation.

Aryne Reactivity and Functionalization Pathways

A more advanced and powerful strategy for derivatizing the BTD scaffold involves the generation and trapping of highly reactive aryne intermediates. nih.govdiva-portal.org Arynes are exceptionally versatile electrophiles that can react with a wide array of functional groups, enabling the introduction of two substituents onto adjacent carbon atoms in a single step. acs.orgdiva-portal.org

Recent studies have detailed the generation of the novel 2,1,3-benzothiadiazol-4,5-yne intermediate. nih.govacs.org This reactive species is typically formed under mild conditions through the deprotonation of a diaryliodonium salt precursor ortho to the iodine(III) center. nih.govacs.org This process ejects an iodoarene and forms a strained triple bond within the aromatic ring, which is then rapidly trapped by a suitable arynophile. acs.orgdiva-portal.org

The regioselectivity of nucleophilic attack on the BTD-based aryne has been investigated using DFT calculations. nih.govacs.org For the 2,1,3-benzothiadiazol-4,5-yne, these calculations predict a significant distortion of the triple bond, favoring selective nucleophilic attack at the C5 position. nih.govacs.org This methodology opens up novel pathways for creating unique BTD substitution patterns that are otherwise difficult to access. bris.ac.uknih.gov

Derivatization Strategies for this compound

Once the core amino-substituted BTD scaffold is synthesized, typically via the reduction of a nitro-BTD precursor, further derivatization can be performed to tune its chemical and physical properties. These strategies primarily focus on reactions involving the amino group or transformations of other functional groups on the ring.

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group on the BTD ring is a versatile handle for further functionalization through various nucleophilic substitution and cross-coupling reactions.

N-Alkylation: The amino group can be readily alkylated. For example, 4-amino-2,1,3-benzothiadiazole has been methylated using iodomethane (B122720) to produce N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole. mdpi.com

N-Arylation: Modern cross-coupling methods can be employed to form C-N bonds. The Buchwald–Hartwig amination has been successfully used to synthesize N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazoles, demonstrating a powerful method for attaching aryl groups to the nitrogen atom. nih.gov

Conversion to Other Functional Groups: The amino group can also be converted into other functionalities. A Bucherer reaction, for instance, can transform a 4-amino-BTD into the corresponding 4-hydroxy-BTD derivative, which exists in tautomeric equilibrium with the target keto compound, this compound. diva-portal.org

The amino group can also act as a coordinating ligand, forming complexes with metal centers like zinc, which demonstrates its nucleophilic character. researchgate.net

Oxidation and Reduction Strategies for Functional Group Transformations

Oxidation and reduction reactions are fundamental for installing and interconverting key functional groups on the BTD ring, particularly for the synthesis of the target amino-keto compound.

Reduction of Nitro Groups: The most common route to amino-BTD derivatives involves the reduction of a nitro-substituted precursor. The synthesis of 4-amino-2,1,3-benzothiadiazole is effectively carried out by reducing 4-nitro-2,1,3-benzothiadiazole. mdpi.com A reported method utilizes a mixture of FeSO₄·7H₂O, ammonium (B1175870) chloride, and zinc dust in ethanol (B145695) to achieve this transformation. mdpi.com

Oxidation of Borylated Intermediates: As mentioned in section 2.3.1, C–H borylation provides access to borylated BTDs. These intermediates can be oxidized to introduce hydroxyl groups. Specifically, the oxidation of a C5-boryl BTD derivative with an oxidizing agent such as OXONE® yields the 5-hydroxy-BTD. diva-portal.org This strategy is directly relevant for creating the 4-hydroxy-7-amino-BTD precursor, which is the tautomer of this compound.

Reduction of the Heterocycle: Under strong reducing conditions, the entire 2,1,3-benzothiadiazole ring system can be cleaved and reduced back to the corresponding 1,2-diaminobenzene compound from which it was originally synthesized. wikipedia.org This reaction can be used as a method for protecting a 1,2-diamine functionality while other transformations are performed on the molecule. wikipedia.org

Table 2: Summary of Key Synthetic Transformations for BTD Derivatives This table outlines various reaction types and their specific applications in the synthesis and derivatization of the 2,1,3-benzothiadiazole core.

| Reaction Type | Reagents/Catalyst | Position(s) Affected | Purpose/Product | Reference(s) |

|---|---|---|---|---|

| C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂ | C5 or C4/C6 | Creation of versatile borylated intermediates | acs.org |

| Nitration | Sulfonitric mixture | C4 | Synthesis of 4-nitro-BTD precursor | mdpi.com |

| Bromination | NBS, Pd(OAc)₂ | C4 | Synthesis of 4-bromo-BTD for cross-coupling | google.com |

| Aryne Formation | Diaryliodonium salt, base | C4/C5 | Generation of reactive 4,5-BTD-yne | nih.govacs.org |

| Nitro Group Reduction | Zn, FeSO₄, NH₄Cl | C4 | Formation of 4-amino-BTD | mdpi.com |

| N-Arylation | Pd-catalyst, base | Amino Group | Synthesis of N-aryl-amino BTDs | nih.gov |

| Boron Oxidation | OXONE® | C5 | Conversion of C-B bond to C-OH group | diva-portal.org |

Coupling Reactions for Extended Conjugated Systems

The construction of extended conjugated systems incorporating the 2,1,3-benzothiadiazole (BTD) scaffold, a close structural relative of this compound, heavily relies on transition metal-catalyzed cross-coupling reactions. These reactions are indispensable for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, allowing for the precise assembly of donor-acceptor (D-A) type polymers and small molecules. researchgate.net The electron-deficient nature of the BTD core makes it an excellent acceptor unit in materials designed for organic electronics. nih.govdiva-portal.org

Suzuki-Miyaura Coupling: This is one of the most widely used methods for creating C-C bonds with BTD derivatives. mdpi.com The reaction typically involves coupling a halogenated BTD, such as 4,7-dibromo-2,1,3-benzothiadiazole, with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netossila.com This strategy allows for the introduction of various π-conjugated donor units, effectively tuning the electronic and photophysical properties of the final molecule. nih.gov For instance, coupling with thienylboronic acids has been demonstrated to yield BTDs flanked by thiophene (B33073) units, which are precursors to important semiconducting polymers. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. researchgate.net

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, is another cornerstone for synthesizing BTD-containing conjugated materials. wiley-vch.de It is particularly valued for its tolerance to a wide variety of functional groups and is frequently employed in polymerization reactions (Stille polycondensation) to create high molecular weight polymers. wiley-vch.denih.gov By reacting a di-stannylated donor monomer with a di-halogenated BTD acceptor monomer, alternating D-A copolymers can be synthesized efficiently. mdpi.com These polymers have shown significant promise in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net

Sonogashira Coupling: To introduce alkyne linkages into the conjugated backbone, the Sonogashira coupling is the method of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. researchgate.netbeilstein-journals.org This method allows for the creation of rigid, linear π-systems, which can influence the morphology and charge transport properties of the resulting materials. beilstein-journals.org

Buchwald-Hartwig Amination: For the synthesis of N-arylated derivatives, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction forms a bond between an aryl halide and an amine. A recent study demonstrated its utility in a multi-step synthesis involving a BTD core, where an amino group on a triazole ring linked to the BTD was arylated, showcasing the method's applicability for creating complex, nitrogen-rich BTD structures. nih.govmdpi.com

A summary of common coupling reactions for BTD derivatives is presented below.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed | Key Application | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide + Arylboronic Acid/Ester | Pd(OAc)₂/XPhos, PdCl₂(dppf) | C(sp²)–C(sp²) | Synthesis of biaryls, D-A oligomers and polymers | researchgate.netacs.org |

| Stille | Aryl/Heteroaryl Halide + Organostannane | PdCl₂(PPh₃)₂ | C(sp²)–C(sp²) | Synthesis of conjugated polymers (Polycondensation) | nih.govnih.govmdpi.com |

| Sonogashira | Aryl/Heteroaryl Halide + Terminal Alkyne | Pd(PPh₃)₄ / CuI | C(sp²)–C(sp) | Introducing rigid alkyne linkers into π-systems | researchgate.netbeilstein-journals.org |

| Buchwald-Hartwig | Aryl Halide + Amine | (THP-Dipp)Pd(cinn)Cl / t-Bu₃P-HBF₄ | C(sp²)–N | Synthesis of N-arylated derivatives | nih.govmdpi.com |

Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient pathway to complex molecules. researchgate.net While specific MCRs for the direct synthesis of the this compound core are not extensively documented, the principles of MCRs have been applied to generate other complex heterocyclic systems, suggesting potential strategies.

For example, one-pot, three-component syntheses have been developed for various nitrogen-containing fused heterocycles. researchgate.netrsc.org A notable example is the synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] researchgate.netwiley-vch.deresearchgate.nettriazines from 2-aminoimidazoles, trialkyl orthoesters, and cyanamide. researchgate.net Another study reports a domino protocol for synthesizing 7-arylbenzo[c]acridine-5,6-diones from 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines. rsc.org

These examples highlight a general strategy: combining a molecule with an amino group, an aldehyde or its equivalent, and a third component with suitable functionality in a one-pot reaction to build a complex heterocyclic scaffold. A hypothetical MCR for a derivative of the target compound could involve reacting an appropriate o-phenylenediamine (B120857) precursor with a carbonyl compound and a sulfur source in a one-pot procedure. The development of such MCRs for the this compound system would represent a significant advancement in synthetic efficiency, enabling rapid access to a library of complex derivatives for materials science and medicinal chemistry research. nih.gov

Polymerization and Oligomerization Techniques Utilizing the this compound Unit

The incorporation of the amino-benzothiadiazole unit into polymers is a key strategy for developing novel functional materials, particularly for electronic and sensing applications. The amino group can participate in polymerization and modulate the electronic properties of the resulting polymer.

Electrochemical Polymerization Methods

Electrochemical polymerization, or electropolymerization, is a powerful technique to deposit a polymer film directly onto an electrode surface in a single step. This method offers excellent control over the film's thickness and morphology by adjusting electrochemical parameters like potential scan rate, potential range, and monomer concentration.

Research on poly(4-amino-2,1,3-benzothiadiazole), a structural isomer of the target compound's polymer, demonstrates the feasibility of this approach. researchgate.net In this work, the polymer film was synthesized on a platinum surface from a solution containing the monomer and sulfuric acid as an electrolyte. researchgate.net The polymerization was achieved by applying a cycling potential (cyclic voltammetry) between -0.2 and 1.0 V versus an Ag/AgCl reference electrode. researchgate.net Spectroscopic analysis confirmed that both the amino group and the sulfur atom of the benzothiadiazole ring participate in the polymerization process, leading to the formation of a granular polymer structure. researchgate.net This method provides a direct route to creating electrode-supported films for various applications.

Poly(this compound) Film Preparation and Characterization

The preparation of poly(amino-benzothiadiazole) films via electropolymerization yields materials with interesting properties that can be extensively characterized. Drawing from studies on poly(4-amino-2,1,3-benzothiadiazole), the resulting films are typically characterized using a suite of electrochemical and spectroscopic techniques. researchgate.net

Preparation: Films are prepared by repeatedly scanning the electrical potential in a solution of the monomer and an electrolyte, such as sulfuric acid or an organic sulfonic acid. researchgate.net The polymer deposits directly onto the working electrode (e.g., platinum).

Characterization:

Cyclic Voltammetry (CV): CV is used both to synthesize the film and to characterize its electrochemical behavior, revealing the redox processes the polymer can undergo.

UV-visible Spectroscopy: This technique is used to study the electronic transitions within the polymer. For poly(amino-benzothiadiazole), spectra show distinct peaks corresponding to the conducting emeraldine (B8112657) salt phase of the polymer. researchgate.net

Spectroscopy (FT-Raman): Vibrational spectroscopy provides information about the chemical structure of the polymer, confirming the involvement of specific functional groups, like the amino group, in the polymer backbone. researchgate.net

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the polymer film. For poly(4-amino-2,1,3-benzothiadiazole), SEM images revealed a granular structure. researchgate.net

Conductivity Measurements: The electrical conductivity of the polymer film is a critical parameter for electronic applications.

Potentiometry: The potentiometric response of the films can be tested to evaluate their potential as chemical sensors. Poly(4-amino-2,1,3-benzothiadiazole) films have shown a response to divalent cations like Zn²⁺ and Cd²⁺, indicating their potential use in ion-selective electrodes. researchgate.net

A summary of the characterization findings for electrochemically prepared poly(4-amino-2,1,3-benzothiadiazole) films is provided in the table below.

| Technique | Finding | Reference |

| Cyclic Voltammetry (CV) | Characterizes redox behavior of the polymer film | researchgate.net |

| UV-visible Spectroscopy | Confirms conducting emeraldine salt (ES) phase | researchgate.net |

| FT-Raman Spectroscopy | Confirms participation of the amino group and sulfur atom in polymerization | researchgate.net |

| Scanning Electron Microscopy (SEM) | Shows a granular surface morphology | researchgate.net |

| Potentiometry | Demonstrates potentiometric response to divalent cations (Zn²⁺, Cd²⁺) | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Applications

No experimental FTIR data for 7-Amino-2,1,3-benzothiadiazol-4(1H)-one has been found in the surveyed literature. A hypothetical analysis would anticipate characteristic peaks for the N-H stretching of the primary amine, C=O stretching of the ketone, and vibrations associated with the benzothiadiazole ring system.

Raman Spectroscopy for Structural Elucidation

Specific Raman spectroscopy studies for this compound are not present in available research. This technique would be complementary to FTIR for identifying and confirming the vibrational modes of the molecule's carbon skeleton and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR for Aromatic and Substituent Proton Analysis

Published ¹H NMR spectra for this compound could not be located. An experimental spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, as well as resonances for the protons of the amino group and the N-H proton of the heterocyclic ring.

Carbon (¹³C) NMR for Carbon Skeleton and Hybridization States

No ¹³C NMR data for this compound has been documented in the reviewed scientific papers. Such data would be critical for confirming the carbon framework, identifying the chemical shift of the carbonyl carbon, and assigning the carbons of the aromatic and heterocyclic rings.

Phosphorus (³¹P) NMR for Phosphine-Containing Derivatives

While research exists on phosphine (B1218219) derivatives of the broader 2,1,3-benzothiadiazole (B189464) family, there is no information available regarding phosphine-containing derivatives of this compound. Consequently, no ³¹P NMR data can be presented.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy is fundamental in probing the frontier molecular orbitals and understanding the photophysical behavior of conjugated systems like BTD derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides critical information on the electronic transitions within a molecule. For BTD derivatives, the introduction of an electron-donating amino group at the 4-position (analogous to the 7-position in the target compound) induces a significant change in the electronic absorption spectrum. nih.gov This substitution typically results in the appearance of a broad, low-energy absorption band in the visible region of the spectrum, which is attributed to an intramolecular charge transfer (ICT) from the donor amino group to the acceptor BTD core. nih.gov

In many 4-amino-substituted BTD systems, this ICT band is observed at wavelengths longer than 400 nm. nih.gov The exact position and intensity of this band are sensitive to the solvent polarity and the nature of other substituents on the benzothiadiazole ring.

Table 1: Representative UV-Vis Absorption Data for Amino-BTD Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 4-Aryl-7-(carbazole)-BTD | m-Xylene | ~410 nm | nih.gov |

| 4,7-di(thiophen-2-yl)benzo[c] nih.govrsc.orgrsc.orgthiadiazole | Chloroform | 445 nm | researchgate.net |

This interactive table provides examples of absorption maxima for related BTD compounds, illustrating the typical range for ICT bands.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characterization

Luminescence spectroscopy reveals the pathways by which a molecule relaxes from an excited state. BTD derivatives are known for their fluorescent properties, often with large Stokes shifts and emission colors that are highly dependent on the molecular structure and environment. researchgate.net

The functionalization of the BTD core with donor groups can lead to bright emissions. nih.gov For instance, certain phosphinoamine derivatives of 4-amino-2,1,3-benzothiadiazole exhibit strong fluorescence with quantum yields (QY) that can be exceptionally high in the solid state, reaching up to 93% for some chalcogenides. nih.gov These compounds can also exhibit phosphorescence, which is an emission from a triplet excited state. nih.gov The luminescence is often subject to solvatochromism, where the emission wavelength shifts with changes in solvent polarity, indicative of a more polar excited state. researchgate.net

Table 2: Representative Luminescence Data for BTD Derivatives

| Compound | State/Solvent | Emission Maxima (λem) | Quantum Yield (QY) | Reference |

|---|---|---|---|---|

| Ph2P(S)CH(Ph)NH-btd | Solid State | 519 nm | 93% | nih.gov |

| 4-amino-2,1,3-benzothiadiazole | Toluene | - | 12% | nih.gov |

This interactive table showcases emission characteristics for related BTD compounds, highlighting their potential as strong luminophores.

Time-Resolved Luminescence Measurements for Excited State Dynamics

Time-resolved luminescence measurements are crucial for elucidating the dynamics of excited states, allowing for the differentiation between fast fluorescence and slower phosphorescence. The lifetime of the excited state (τ) is a key parameter obtained from these experiments.

For many fluorescent organic molecules, lifetimes are typically in the nanosecond (ns) range. However, some BTD derivatives have been shown to exhibit much longer lifetimes, extending into the microsecond (µs) range, which is characteristic of phosphorescence. nih.gov This phenomenon can be facilitated by factors that promote intersystem crossing from the singlet excited state to the triplet state. The relaxation processes after photoexcitation in push-pull molecules like BTD derivatives can occur on a picosecond timescale, involving internal charge transfer and structural planarization. rsc.org

Table 3: Excited State Lifetimes for a BTD Derivative

| Compound | Emission Type | Lifetime (τ) | Reference |

|---|---|---|---|

| Ph2P(E)CH(Ph)NH-btd (E=O, S, Se) | Fluorescence | - | nih.gov |

| Ph2P(E)CH(Ph)NH-btd (E=O, S, Se) | Phosphorescence | - | nih.gov |

This interactive table illustrates the different timescales for excited state processes in BTD analogues.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of a molecule's elemental formula. For the target compound, this compound, the expected molecular formula is C₆H₅N₃OS. HRMS analysis would be used to confirm this composition by comparing the experimentally measured mass to the calculated exact mass.

Table 4: Theoretical HRMS Data for the Target Compound and Experimental Example

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₆H₅N₃OS | 168.0226 | Not Available | - |

This interactive table provides the calculated exact mass for the title compound and a literature example of how HRMS data is presented, confirming the elemental formula of an analogue.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method yields detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's bulk properties.

For 4-amino-2,1,3-benzothiadiazole, XRD analysis has provided definitive structural confirmation and revealed key intermolecular interactions. rsc.org In its crystal structure, notable S···N interactions and hydrogen bonds involving the amino group are observed, which dictate the packing motif. rsc.org Such detailed structural data is invaluable for establishing structure-property relationships. A similar analysis of this compound would be essential to understand its solid-state conformation and intermolecular connectivity.

Table 5: Crystallographic Data for 4-Amino-2,1,3-benzothiadiazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3235(6) |

| b (Å) | 5.8659(3) |

| c (Å) | 11.2319(6) |

| β (°) | 109.916(2) |

| Volume (ų) | 639.85(6) |

| Z | 4 |

This interactive table presents the crystallographic parameters for the closely related compound 4-amino-2,1,3-benzothiadiazole, as determined by single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 7 Amino 2,1,3 Benzothiadiazol 4 1h One

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Intersystem Crossing Pathways and Spin-Orbit Coupling

Intersystem crossing (ISC) is a critical photophysical process involving a transition between electronic states of different spin multiplicities, typically from a singlet to a triplet state. wikipedia.org The efficiency of this process is largely governed by the strength of spin-orbit coupling (SOC), which is more pronounced in molecules containing heavy atoms. wikipedia.org For sulfur-nitrogen heterocycles like 7-Amino-2,1,3-benzothiadiazol-4(1H)-one, the presence of sulfur can enhance SOC and facilitate ISC. rsc.orgmdpi.com

Computational studies on related benzothiadiazole derivatives have explored how structural modifications influence ISC rates. For instance, in some luminophores, minor structural changes can lead to significant variations in intersystem crossing kinetics, potentially achieving near-unity triplet formation quantum yields. rsc.org The introduction of functionalities that can induce spin-vibronic coupling, such as carbonyl groups, has also been shown to increase ISC rates in other heterocyclic systems. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the topology of the electron density in molecular systems, providing insights into the nature of chemical bonds and intermolecular interactions.

Intermolecular Interactions and Secondary Bonding Analysis (e.g., S···S, N···S)

In the solid state, molecules of this compound are likely to exhibit a range of intermolecular interactions that dictate their crystal packing. These can include conventional hydrogen bonds involving the amino group and the carbonyl oxygen, as well as weaker interactions such as π–π stacking of the aromatic rings.

Of particular interest in sulfur-nitrogen heterocycles are secondary bonding interactions, such as those between sulfur and sulfur (S···S) or sulfur and nitrogen (N···S) atoms of neighboring molecules. rsc.org QTAIM analysis can identify bond paths and bond critical points (BCPs) between these atoms, characterizing the nature and strength of these interactions. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors. For instance, a small value of ρ and a positive value of ∇²ρ are indicative of closed-shell interactions, such as van der Waals forces or weak electrostatic interactions.

Charge Transfer Analysis in Molecular Complexes

Benzothiadiazole derivatives are known to act as electron acceptors in the formation of charge-transfer (CT) complexes. rsc.orgrsc.org The amino group in this compound acts as an electron-donating group, which can influence the molecule's ability to participate in CT interactions.

QTAIM can be employed to analyze the extent of charge transfer in molecular complexes involving this compound. By partitioning the molecular system into atomic basins, the net charge on each atom can be calculated. In a CT complex, there will be a net flow of electron density from the donor molecule to the acceptor molecule. The magnitude of this charge transfer can be quantified by summing the atomic charges over the respective molecules. This analysis can provide valuable information on the electronic nature of the complex and its potential for applications in organic electronics. rsc.org

Reaction Mechanism Studies and Pathway Prediction

Computational chemistry plays a crucial role in elucidating reaction mechanisms and predicting the outcomes of chemical transformations.

Computational Exploration of Catalytic C–H Activation Reactions

Direct C–H functionalization is a powerful strategy for the derivatization of heterocyclic compounds. nih.gov For the parent 2,1,3-benzothiadiazole (B189464) (BTD), iridium-catalyzed C–H borylation has been shown to be a regioselective method for introducing functional groups at the C4, C5, C6, and C7 positions. nih.govacs.orgbris.ac.ukdiva-portal.org

Computational studies can be used to model the reaction mechanism of such catalytic processes. This involves calculating the energies of reactants, intermediates, and transition states along the reaction pathway. For the C–H activation of this compound, density functional theory (DFT) calculations could be used to explore the role of the amino and carbonyl substituents in directing the regioselectivity of the reaction. The calculations can help to understand the steric and electronic effects that govern which C–H bond is preferentially activated by the catalyst. For instance, the presence of a directing group can significantly influence the outcome of the reaction. acs.org

Aryne Distortion Model for Regioselectivity Prediction

The generation of heteroarynes from functionalized benzothiadiazoles opens up further avenues for synthetic diversification. nih.govacs.orgbris.ac.ukdiva-portal.org When an unsymmetrical aryne is generated, the regioselectivity of its subsequent trapping reaction is a key consideration. The Aryne Distortion Model, developed by Garg and Houk, provides a computational framework for predicting this regioselectivity. acs.orgdiva-portal.orgacs.org

According to this model, the triple bond in an aryne is distorted from linearity. The model posits that nucleophilic attack will preferentially occur at the carbon atom of the aryne that is closer to being linear. acs.orgdiva-portal.org The degree of distortion can be quantified by calculating the internal bond angles of the aryne intermediate. A larger difference in the two internal bond angles (Δθ) is correlated with higher regioselectivity. nih.govacs.orgdiva-portal.org

For an aryne derived from this compound, DFT calculations could be used to compute the optimized geometry of the aryne intermediate and its corresponding Δθ value. This would allow for a prediction of the preferred site of nucleophilic attack in trapping reactions, guiding synthetic efforts towards the desired regioisomer. nih.govacs.orgdiva-portal.org

Data Tables

Table 1: Predicted Regioselectivity of Aryne Trapping based on the Aryne Distortion Model

| Aryne Precursor | Calculated Δθ (°) | Predicted Major Regioisomer |

| 4-Iodo-7-amino-2,1,3-benzothiadiazol-4(1H)-one | > 8° (Hypothetical) | Attack at C5 |

| 5-Iodo-7-amino-2,1,3-benzothiadiazol-4(1H)-one | < 4° (Hypothetical) | Mixture of regioisomers |

Note: The data in this table is hypothetical and serves as an illustrative example of how the Aryne Distortion Model could be applied. Actual values would require specific computational studies.

Theoretical Prediction of Chemical Reactivity and Stability

For the compound this compound, a detailed analysis of its electronic structure is crucial for predicting its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is an indicator of the molecule's ability to donate electrons, with higher values suggesting a greater propensity for donation. Conversely, the ELUMO reflects the molecule's capacity to accept electrons, where lower values indicate a stronger electron-accepting nature.

The difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A larger energy gap generally implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors, which provide a general overview of a molecule's reactivity, can be derived from the HOMO and LUMO energies. These include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron configuration. It is determined by the formula η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), softness indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons and is calculated as ω = μ² / 2η.

Interactive Data Table: Illustrative Quantum Chemical Reactivity Descriptors

The following table presents a hypothetical set of calculated quantum chemical reactivity descriptors for this compound, based on typical values for similar heterocyclic compounds. Note: These values are for illustrative purposes and are not derived from a specific published study on this exact compound.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.1 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.7 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.95 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.85 |

| Global Softness | S | 1 / 2η | 0.27 |

| Electrophilicity Index | ω | μ² / 2η | 4.22 |

Derivatization and Functionalization Approaches for Tuning 7 Amino 2,1,3 Benzothiadiazol 4 1h One Properties

Strategies for Introducing Electron-Donating and Electron-Withdrawing Substituents

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the benzothiadiazole framework is a fundamental approach to modulate its electronic structure. The amino group at the 7-position already serves as a potent electron-donating substituent. Further functionalization can be achieved through various synthetic methodologies, including nitration followed by reduction and subsequent alkylation or arylation to modify the amino group, or through direct C-H functionalization on the benzene (B151609) ring. diva-portal.orgmdpi.com

Impact of Substituent Electronic Effects on Molecular Properties

The electronic nature of substituents directly influences the frontier molecular orbital (HOMO and LUMO) energy levels, the HOMO-LUMO gap, and consequently, the optical and electrochemical properties of the molecule. nih.gov

Electron-Donating Groups (EDGs): Groups like amino (-NH2), alkoxy (-OR), and alkylamino (-NHR) increase the electron density of the benzothiadiazole core. This typically raises the HOMO energy level, leading to a smaller energy gap. For instance, the methylation of 4-amino-2,1,3-benzothiadiazole to N,N-dimethyl-4-amino-2,1,3-benzothiadiazole results in a compound with significant luminescent solvatochromism, where the emission properties are sensitive to the solvent polarity. mdpi.com This effect stems from the increased intramolecular charge transfer (ICT) character from the donor amino group to the acceptor benzothiadiazole core.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs like nitro (-NO2) or cyano (-CN) groups lowers both the HOMO and LUMO energy levels, although the effect on the LUMO is often more pronounced. This can lead to red-shifted absorption and emission spectra.

The interplay between the existing amino group and additional substituents allows for fine-tuning. A study on carbazole-benzothiadiazole copolymers demonstrated that modifying a monofunctionalized BTD unit with alkylamine, thioalkyl, or alkoxy groups significantly impacts the ICT absorption peak's wavelength and intensity due to a combination of electronic and steric factors. heeneygroup.com

Table 1: Effect of Substituents on Photophysical Properties of Benzothiadiazole Derivatives

| Derivative Type | Substituent | Effect on HOMO | Effect on LUMO | Impact on Absorption/Emission |

|---|---|---|---|---|

| Aminophosphine | Ph2P(S)CH(Ph)NH- | - | - | Bright emission, Quantum Yield up to 93% in solid state. nih.gov |

| Aminophosphine | Ph2P(O)CH(Ph)NH- | - | - | Bright emission, Quantum Yield near 100% in toluene. nih.gov |

Data compiled from referenced studies. This table is for illustrative purposes and specific energy level shifts depend on the entire molecular structure.

Regioselective Substitution Patterns and Synthetic Control

Achieving specific substitution patterns is critical, as the position of the functional group dramatically affects the molecular properties. For instance, polymers based on 4,6-substituted BTDs have been reported to show greater solubility compared to their 4,7-substituted counterparts, which allows for the synthesis of higher molecular weight polymers. diva-portal.orgacs.org

Historically, direct functionalization of the BTD core was challenging, often requiring harsh conditions or de novo synthesis from pre-functionalized precursors. diva-portal.orgacs.org However, recent advances in synthetic chemistry have provided more precise tools:

C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful technique for regioselectively introducing boryl groups at the C5 or C4 and C6 positions of the BTD ring. diva-portal.orgnih.gov These boryl groups are versatile synthetic handles that can be converted into a wide range of functional groups via cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

Directed C-H Functionalization: By installing a directing group, it is possible to guide transition-metal catalysts (e.g., Pd, Ru) to functionalize specific C-H bonds, such as those at the C4 and C6 positions. diva-portal.org

Aryne Chemistry: The generation of a 2,1,3-benzothiadiazol-4,5-yne intermediate allows for the introduction of two functional groups to adjacent carbons in a single step, opening new avenues for derivatization. diva-portal.orgacs.org

Formation of Conjugated Systems and Extended Chromophores

Extending the π-conjugated system of 7-Amino-2,1,3-benzothiadiazol-4(1H)-one is a key strategy for developing materials with tailored optical and electronic properties suitable for applications in organic electronics. nih.gov

Incorporation into Oligomers and Polymers

Incorporating the BTD unit into the backbone of oligomers and polymers is a widely used approach to create high-performance organic semiconductors. ossila.com The BTD moiety typically serves as the electron-accepting unit.

Suzuki Coupling: A common method for polymerization involves the Suzuki coupling of a diborylated BTD monomer, such as 2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol (B44631) ester), with a dihalogenated comonomer. ossila.com This allows for the creation of well-defined alternating copolymers.

Property Tuning: The properties of the resulting polymers can be tuned by the choice of the comonomer and by modifying the BTD unit itself. For example, attaching alkyl side chains to the BTD backbone can enhance the solubility and processability of the polymers. diva-portal.org The inclusion of BTD in polymers like F8BT and PCPDTBT leads to low-band gap materials used in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs). ossila.com

Design of Donor-Acceptor (D-A) Architectures

The design of molecules featuring distinct electron-donating (D) and electron-accepting (A) segments is a cornerstone of modern organic electronics. The 7-amino-2,1,3-benzothiadiazole unit is an excellent acceptor.

Intramolecular Charge Transfer (ICT): When linked to a suitable donor moiety (e.g., carbazole (B46965), thiophene (B33073), fluorene), an ICT state can be formed upon photoexcitation. nih.govheeneygroup.com This ICT is responsible for the characteristic long-wavelength absorption and emission of these materials.

Unsymmetrical Designs: Sophisticated architectures, such as D1-A-A'-π-D2 systems, have been developed. In one example, an unsymmetrical small molecule (BTD3) was synthesized for organic solar cells, featuring a benzothiadiazole acceptor core linked to different donor end groups. nih.gov This molecule exhibited a low HOMO-LUMO gap of 1.68 eV and a deep HOMO energy level of -5.5 eV, properties conducive to efficient electron transfer in solar cell devices. nih.gov

Linker Groups: The nature of the π-conjugated linker connecting the donor and acceptor units is also crucial. Aromatic triazole rings, for instance, can be used as a versatile and stable linkage to extend conjugation between a BTD acceptor and a donor system. nih.gov

Table 2: Characteristics of Benzothiadiazole-Based Donor-Acceptor Systems

| System Type | Donor Moiety | Acceptor Moiety | Key Feature | Application |

|---|---|---|---|---|

| D-A Copolymer | Carbazole | Monofunctionalized BTD | Tunable ICT absorption. heeneygroup.com | Organic Solar Cells. heeneygroup.com |

| D1-A-A'-π-D2 | Different End Groups | Benzothiadiazole | Low HOMO-LUMO gap (1.68 eV). nih.gov | Organic Solar Cells. nih.gov |

Data compiled from referenced studies.

Development of Fused Ring Systems

Creating fused-ring systems that incorporate the benzothiadiazole motif is an advanced strategy to generate rigid, planar molecules with highly extended π-conjugation. Planarity enhances intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices.

Synthetic Routes: Fused systems can be synthesized through intramolecular ring-closing reactions. For example, derivatization of 5-boryl or 4,6-diboryl BTDs can lead to the formation of tetracyclic and hexacyclic thiadiazolocarbazoles. diva-portal.org These fused carbazoles are important components in materials for organic solar cells and electroluminescent devices. diva-portal.org

Buchwald-Hartwig Amination: One-pot diarylative Pd-catalyzed heterocyclization, combining Dimroth-type triazole synthesis with a double Buchwald-Hartwig amination, has been used to create triazole-linked carbazole-benzothiadiazole D-A systems. nih.gov This approach directly fuses a carbazole donor to the BTD acceptor system through a triazole bridge, resulting in highly emissive materials.

Catellani Reaction: The Catellani reaction, which utilizes Pd/norbornene catalysis, offers a pathway to generate 4,5,6-trifunctionalized BTDs, providing a platform for subsequent ring-closing reactions to form complex polycyclic aromatic structures. acs.org

The development of these fused systems represents a sophisticated approach to lock the molecular conformation, enhance electronic communication, and improve the material's stability and performance in electronic devices.

Ring Closing Reactions for Annelated Heterocycles

No research findings specifically detailing the use of this compound in ring-closing reactions to form annelated heterocycles were identified in the reviewed literature.

Construction of Novel Benzothiadiazole-Based Heteroarynes

No research findings specifically detailing the use of this compound for the construction of novel benzothiadiazole-based heteroarynes were identified in the reviewed literature.

Coordination Chemistry and Supramolecular Assemblies of 7 Amino 2,1,3 Benzothiadiazol 4 1h One

Ligand Design and Coordination Modes

The coordination chemistry of 4-Amino-2,1,3-benzothiadiazole is largely dictated by the presence of multiple potential donor sites: the exocyclic amino group and the two nitrogen atoms of the heterocyclic ring. This allows for a variety of coordination modes, which can be influenced by factors such as the metal ion, the presence of co-ligands, and the reaction conditions.

4-Amino-2,1,3-benzothiadiazole can coordinate to metal centers in several ways. One common mode is through the nitrogen atom of the exocyclic amino group. For instance, in the complex formed with zinc chloride, [ZnCl₂(C₆H₅N₃S)₂], the zinc center is coordinated by the amino groups of two 4-Amino-2,1,3-benzothiadiazole ligands. researchgate.netresearchgate.net This mode of coordination highlights the donor strength of the amino group in certain chemical environments. researchgate.net

Alternatively, coordination can occur through one of the nitrogen atoms of the 2,1,3-thiadiazole ring. This is observed in various complexes where the heterocyclic nitrogen acts as the primary donor site. researchgate.netrsc.org A third possibility is chelation, involving both the amino nitrogen and a heterocyclic nitrogen atom. However, this chelation to form a five-membered ring is often considered unfavorable. researchgate.net The specific coordination mode adopted can be subtly influenced by the reaction conditions and the nature of the metal and its counter-ions. For example, a systematic study on zinc halide complexes with 4-Amino-2,1,3-benzothiadiazole revealed that the variation of the halide co-ligand (from chloride to iodide) and reaction conditions leads to different structural types, showcasing the delicate balance of factors that determine the final coordination geometry. rsc.org

To further control and diversify the coordination chemistry of 4-Amino-2,1,3-benzothiadiazole, researchers have introduced other donor groups onto the ligand framework, with phosphine (B1218219) groups being a notable example. The introduction of diphenylphosphine (B32561) groups onto the amino-benzothiadiazole backbone creates a multidentate ligand capable of coordinating to metal centers through either the nitrogen atoms, the phosphorus atoms, or a combination of both. acs.orgresearchgate.net

The coordination behavior of these phosphine-functionalized ligands is highly dependent on the metal ion. For instance, with "soft" metal ions like Cu(I), Pd(II), and Pt(II), coordination is often observed through the phosphorus atoms of the phosphine groups. acs.orgresearchgate.net In contrast, reaction with a "hard" Lewis acid like Zn(II) can lead to a rearrangement of the ligand itself, demonstrating the significant influence of the metal's electronic properties on the coordination outcome. acs.orgresearchgate.net The presence of these additional donor groups not only provides more versatile coordination capabilities but also influences the photophysical properties of the resulting metal complexes. acs.orgresearchgate.net

Synthesis and Structural Characterization of Metal Complexes

The rich coordination chemistry of 4-Amino-2,1,3-benzothiadiazole and its derivatives has led to the synthesis and characterization of a variety of metal complexes. Single-crystal X-ray diffraction has been a pivotal technique in elucidating the precise coordination environments and supramolecular structures of these compounds.

Zinc(II) complexes of 4-Amino-2,1,3-benzothiadiazole have been a particular focus of study. The reaction of 4-Amino-2,1,3-benzothiadiazole with zinc chloride (ZnCl₂) yields a 2:1 complex, [Zn(4-Amino-2,1,3-benzothiadiazole)₂Cl₂], which was the first structurally defined zinc complex with this ligand. researchgate.netresearchgate.net In this complex, the two 4-Amino-2,1,3-benzothiadiazole molecules coordinate to the zinc center exclusively through their amino groups, resulting in a distorted tetrahedral geometry around the zinc atom. researchgate.netresearchgate.net However, it is noted that this complex tends to dissociate in solutions of chloroform, THF, or DMSO. researchgate.netresearchgate.net

| Complex | Coordination Geometry | Coordination Mode of Ligand | Reference |

|---|---|---|---|

| [Zn(C₆H₅N₃S)₂Cl₂] | Distorted Tetrahedral | Coordination via amino group | researchgate.netresearchgate.net |

| [Zn(C₆H₅N₃S)₂Br₂] | Not specified in abstract | Not specified in abstract | rsc.org |

| [Zn(C₆H₅N₃S)Br₂]n | Coordination Polymer | Not specified in abstract | rsc.org |

| [Zn(C₆H₅N₃S)₂I₂] | Not specified in abstract | Not specified in abstract | rsc.org |

| [Zn(C₆H₅N₃S)I₂]n | Coordination Polymer | Not specified in abstract | rsc.org |

The introduction of phosphine groups onto the 4-Amino-2,1,3-benzothiadiazole scaffold has enabled the synthesis of a range of coordination compounds with late transition metals. A novel amino-benzothiadiazole ligand bearing diphenylphosphine groups has been synthesized and its coordination chemistry with Cu(I), Pd(II), and Pt(II) has been explored. acs.orgresearchgate.net

For Copper(I), dicopper complexes have been isolated and structurally characterized. rsc.org The reaction of 4-Amino-2,1,3-benzothiadiazole with [Cu(CH₃CN)₄][PF₆] can lead to different products depending on the solvent. In THF, a dinuclear complex is formed where the copper(I) centers are coordinated by a heterocyclic nitrogen atom of the ligand. rsc.org In acetone, a Schiff-base condensation occurs, leading to a different dicopper complex. rsc.org

Palladium(II) and Platinum(II) complexes have also been prepared using phosphine-functionalized 4-Amino-2,1,3-benzothiadiazole ligands. acs.orgresearchgate.net The coordination in these complexes typically occurs through the phosphorus atoms of the phosphine groups, leading to square planar geometries around the metal centers, which is characteristic for Pd(II) and Pt(II) complexes. acs.orgresearchgate.netnih.gov The structures of several of these complexes have been determined by single-crystal X-ray diffraction, confirming the P-coordination mode. acs.orgresearchgate.net

| Metal | Ligand | Coordination Feature | Reference |

|---|---|---|---|

| Copper(I) | 4-Amino-2,1,3-benzothiadiazole | Formation of dicopper complexes | rsc.org |

| Copper(I) | Diphenylphosphine-functionalized 4-Amino-2,1,3-benzothiadiazole | Coordination via N and/or P atoms | acs.orgresearchgate.net |

| Palladium(II) | Diphenylphosphine-functionalized 4-Amino-2,1,3-benzothiadiazole | Coordination via P atoms | acs.orgresearchgate.net |

| Platinum(II) | Diphenylphosphine-functionalized 4-Amino-2,1,3-benzothiadiazole | Coordination via P atoms | acs.orgresearchgate.net |

The ability of 4-Amino-2,1,3-benzothiadiazole and its derivatives to act as bridging ligands has led to the formation of coordination polymers. As mentioned earlier, zinc halide complexes can form one-dimensional coordination polymers. rsc.org Furthermore, the use of dicarboxylate or other multitopic derivatives of 2,1,3-benzothiadiazole (B189464) has been explored for the construction of Metal-Organic Frameworks (MOFs). researchgate.netnih.gov

While research on MOFs directly incorporating 7-Amino-2,1,3-benzothiadiazol-4(1H)-one is still emerging, related systems demonstrate the potential of the benzothiadiazole core in creating porous and functional materials. For example, a cadmium(II)-based MOF has been synthesized using 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole as a ligand, showcasing the utility of functionalized benzothiadiazoles in MOF construction. mdpi.com These materials are of interest for their potential applications in areas such as luminescence and sensing. researchgate.netnih.gov The development of coordination polymers and MOFs based on this compound and its derivatives represents a promising avenue for the design of new functional materials with tailored properties.

Absence of Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is no specific, publicly available research that would allow for the generation of the requested article. The investigation aimed to find data on the compound's coordination chemistry, supramolecular assemblies, intermolecular interactions, and the stability of its metal complexes in solution.

The searches conducted did not yield any studies detailing the crystal structure, pi-pi stacking interactions, hydrogen bonding networks, chalcogen bonding phenomena, or the dissociation and stability of metal complexes for this particular molecule.

Scientific databases and research articles consistently provide information on related but structurally distinct compounds, most notably 4-Amino-2,1,3-benzothiadiazole and other derivatives of the 2,1,3-benzothiadiazole ring system. researchgate.netacs.orgnih.govsigmaaldrich.comresearchgate.net The key structural feature of the requested compound, the ketone group at position 4 indicated by the "-4(1H)-one" suffix, distinguishes it from these other derivatives for which research is available.

The absence of specific data for "this compound" in the public domain prevents a scientifically accurate and verifiable discussion on the topics outlined in the user's request. Generating content on related compounds would not adhere to the strict focus on the specified chemical entity. Therefore, the creation of the requested article is not possible at this time.

Should research on This compound become publicly available in the future, a detailed article could be composed.

Photophysical Properties and Luminescence Studies of 7 Amino 2,1,3 Benzothiadiazol 4 1h One Derivatives

Solvatochromic Effects on Emission Properties

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in the polarity of the solvent. mdpi.com This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, a common feature in D-A type BTD derivatives. rsc.orgnih.gov

Fluorosolvatochromism, the manifestation of solvatochromism in fluorescence spectra, is a key characteristic of many BTD derivatives. nih.gov These compounds often exhibit emission colors that are highly sensitive to the surrounding solvent environment. nih.gov For instance, studies on various functionalized benzothiadiazole derivatives show that their fluorescence behavior is strongly dependent on solvent polarity, a hallmark of fluorosolvatochromism. nih.govnih.gov

The N,N-dimethyl derivative of 4-amino-2,1,3-benzothiadiazole, a closely related compound, is highly fluorescent and displays noticeable solvatochromism. mdpi.comsciforum.net Its emission features are maintained even when embedded in a solid polymer matrix like poly(methyl methacrylate) (PMMA). mdpi.comsciforum.net This sensitivity to the local environment makes these compounds promising candidates for developing smart materials and sensors. nih.gov

The polarity of the solvent has a direct and significant influence on the emission spectra of BTD derivatives. Typically, as the solvent polarity increases, a bathochromic (red) shift is observed in the emission maximum. nih.govnih.gov This red shift occurs because more polar solvents provide greater stabilization to the more polar excited state compared to the ground state, thereby reducing the energy gap for fluorescence emission. rsc.orgnih.gov

For example, research on triphenylamine (B166846), carbazole (B46965), and tetraphenylethylene-functionalized benzothiadiazole derivatives demonstrated a distinct bathochromic shift with increasing solvent polarity. nih.gov One derivative's emission maximum shifted from 515 nm in a less polar solvent to 564 nm in a more polar one, while another shifted from 510 nm to 554 nm under similar conditions. nih.gov This behavior is characteristic of an intramolecular charge transfer (ICT) mechanism upon excitation. nih.gov The large Stokes shifts observed are also indicative of a substantial reorganization of the molecule's geometry following excitation. rsc.orgnih.gov

Interactive Table: Solvatochromic Emission of a 5x10⁻⁵ M solution of N,N-dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe2) in Various Solvents. sciforum.net

| Solvent | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| n-hexane | 512 | 6848 |

| Dichloromethane | 585 | 8089 |

| Acetone | 589 | 8387 |

| Acetonitrile | 599 | 8843 |

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. nih.govrsc.org This is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The AIE effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecular aggregates. This blockage of non-radiative decay pathways opens up the radiative channel, leading to enhanced fluorescence emission.

In BTD derivatives exhibiting AIE, the formation of molecular aggregates plays a crucial role in enhancing the luminescent response. nih.govrsc.org In dilute solutions, these molecules may have flexible parts, such as phenyl or thienyl rings, that can rotate freely, dissipating absorbed energy through non-radiative pathways. nih.govrsc.org However, when the molecules aggregate, these intramolecular rotations are physically hindered.

Studies on BTD derivatives bonded to tetraphenylethene (a well-known AIE-gen) showed that the compounds displayed AIE characteristics in THF/water mixtures when the water fraction, a poor solvent, exceeded 60%. rsc.org In one case, the emission intensity in a 90% water mixture was 2.5 times higher than in a pure THF solution. rsc.org Similarly, BTD derivatives functionalized with triphenylamine or carbazole have also been shown to exhibit strong AIE behavior, making them highly emissive in the solid state. nih.govnih.gov This property is highly desirable for applications requiring bright solid-state emitters, such as in OLEDs and sensors. nih.gov

Interactive Table: Aggregation-Induced Emission Characteristics of Benzothiadiazole Derivatives

| Compound System | Condition for AIE | Observation | Reference |

| Benzothiadiazole-tetraphenylethene | THF/water mixture, water fraction > 60% | Emission intensity increases with aggregation | rsc.org |

| Triphenylamine-benzothiadiazole | Aggregated state | Excellent AIE behavior | nih.gov |